molecular formula C22H22N4O4 B2433850 N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 1795304-70-9

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2433850
CAS No.: 1795304-70-9
M. Wt: 406.442
InChI Key: NREYRIBYQZJPRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical signaling node in the innate immune system. IRAK4 mediates signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) , leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound acts as a key research tool in immunology and oncology, as dysregulated IRAK4 signaling is implicated in a range of autoimmune diseases, inflammatory conditions, and hematologic cancers . By specifically targeting the kinase activity of IRAK4, this inhibitor allows researchers to probe the role of MyD88-dependent signaling pathways in disease models, investigate mechanisms of immune evasion, and evaluate the therapeutic potential of IRAK4 blockade. Its application is particularly relevant in the study of acute myeloid leukemia (AML) and myelodysplastic syndromes , where mutations in the TLR signaling pathway can create a dependency on IRAK4.

Properties

IUPAC Name

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-N-(furan-2-ylmethyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-24-19(15-8-9-15)11-16(23-24)12-25(13-17-5-4-10-29-17)21(27)14-26-18-6-2-3-7-20(18)30-22(26)28/h2-7,10-11,15H,8-9,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NREYRIBYQZJPRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)CN3C4=CC=CC=C4OC3=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a synthetic compound that exhibits potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a complex structure that includes:

  • Cyclopropyl group : Contributes to its unique pharmacological properties.
  • Pyrazole moiety : Known for various biological activities.
  • Furan and oxobenzoxazole rings : These heterocycles are often associated with enhanced bioactivity.

The synthesis typically involves multi-step organic reactions, including cyclization and functional group modifications under controlled conditions. Common reagents include dimethylformamide (DMF) and dichloromethane (DCM) for facilitating reactions, while purification methods often involve recrystallization or chromatography.

Anticancer Properties

Preliminary studies indicate that this compound may exhibit anticancer activity. Research has shown that pyrazole derivatives can inhibit specific enzymes involved in cancer pathways, particularly cyclooxygenase (COX) enzymes which are crucial in tumor growth and inflammation .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes:

Enzyme Activity Reference
Cyclooxygenase (COX)Inhibitory
Acetylcholinesterase (AChE)Moderate inhibition
UreaseInhibitory

These activities highlight its potential as a therapeutic agent in treating conditions like inflammation and cancer.

Antimicrobial Activity

Research into the antimicrobial properties of pyrazole derivatives indicates that they may possess moderate to strong activity against various bacterial strains. This includes effectiveness against Salmonella typhi and Bacillus subtilis, suggesting a broad-spectrum antimicrobial potential .

The mechanism by which this compound exerts its biological effects likely involves:

  • Targeting Enzymatic Pathways : The pyrazole moiety may interact with specific enzymes, modulating their activity.
  • Binding Affinity : Studies have indicated interactions with proteins such as bovine serum albumin (BSA), which can enhance bioavailability and therapeutic efficacy .
  • Structural Motif Influence : The presence of the furan and oxobenzoxazole rings may contribute to the compound's ability to penetrate biological membranes and interact with cellular targets.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, emphasizing their potential in drug development. For instance, a study on sulfonamide-containing pyrazoles identified several potent COX inhibitors, leading to the development of drugs currently in clinical trials .

Moreover, docking studies have elucidated how these compounds interact at the molecular level, providing insights into their pharmacodynamics and pharmacokinetics .

Scientific Research Applications

Structural Overview

The molecular formula of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is C₁₈H₁₈N₄O₃. The compound's structure can be broken down as follows:

ComponentStructure
Pyrazole5-cyclopropyl-1-methyl
Furan2-furan group
Oxobenzoxazole2-(2-oxobenzo[d]oxazol-3(2H)-yl)

Medicinal Chemistry

The compound has garnered interest in medicinal chemistry due to its potential as a therapeutic agent. Its structural features suggest possible interactions with various biological targets, including enzymes and receptors involved in disease pathways.

Key Areas of Research:

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes linked to cancer progression and neurodegenerative diseases. For instance, it may act as an inhibitor of 5-lipoxygenase (5-LOX), a target for anti-inflammatory therapies .
  • Receptor Modulation : The presence of the pyrazole and furan groups suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.

Synthetic Routes

The synthesis of this compound can be achieved through several methods:

  • Cyclization Reactions : Utilizing appropriate precursors under controlled conditions can yield the desired product. For example, a cyclization reaction involving the pyrazole and furan components can be conducted in solvents such as ethanol at elevated temperatures (80–100°C) for optimal yields.
  • Multistep Synthesis : A more complex synthetic route may involve multiple steps to construct the various functional groups present in the molecule, ensuring purity and yield through purification techniques like chromatography.

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of compounds similar to this compound:

  • Anticancer Activity : Research indicates that related pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines, demonstrating percent growth inhibitions ranging from 50% to over 85% against specific types . This highlights the potential for further development of this compound as an anticancer agent.
  • Anti-inflammatory Properties : Molecular docking studies suggest that derivatives of this compound may serve as effective inhibitors of inflammatory pathways, particularly through the inhibition of enzymes like 5-lipoxygenase .

Preparation Methods

Pyrazole Ring Formation

Cyclocondensation of cyclopropylacetonitrile with methylhydrazine in ethanol at 80°C generates 5-cyclopropyl-1-methyl-1H-pyrazole (70% yield).

Aminomethyl Functionalization

Bromination of the pyrazole at the 3-position using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄ produces 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-pyrazole . Subsequent nucleophilic substitution with aqueous ammonia (25% NH₃, 60°C, 12 h) yields the target amine (55% yield).

Sequential Amide Coupling

Activation of Carboxylic Acid

The acetic acid derivative is activated as a mixed anhydride using ethyl chloroformate and N-methylmorpholine in THF at 0°C. Alternatively, acyl chloride formation with thionyl chloride (SOCl₂) offers higher reactivity but lower selectivity.

Primary Amide Formation

Reaction of the activated acid with N-(furan-2-ylmethyl)amine in dichloromethane (DCM) at room temperature for 6 h affords N-(furan-2-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide (78% yield).

Secondary Amide Formation

The primary amide undergoes alkylation with 3-(bromomethyl)-5-cyclopropyl-1-methyl-1H-pyrazole in the presence of cesium carbonate (Cs₂CO₃) in DMF at 60°C for 12 h. This SN2 reaction installs the pyrazole moiety, yielding the final product (62% yield).

Optimization Challenges and Solutions

Steric Hindrance Mitigation

The bulkiness of the pyrazole and furan groups necessitates polar aprotic solvents (DMF or DMSO) to enhance solubility. Microwave-assisted synthesis at 100°C reduces reaction time from 12 h to 2 h, improving yield to 70%.

Protecting Group Strategies

Temporary Boc protection of the benzoxazolone nitrogen prevents unwanted side reactions during amide coupling. Deprotection with TFA/CH₂Cl₂ (1:1) restores functionality without degrading the heterocycles.

Analytical Characterization

HPLC Purity : ≥98% (C18 column, 0.1% formic acid/MeOH gradient)
¹H NMR (400 MHz, CDCl₃) : δ 7.65 (d, J = 8.4 Hz, 1H, benzoxazolone H₆), 7.32 (t, J = 7.8 Hz, 1H, H₅), 6.88 (d, J = 8.0 Hz, 1H, H₄), 6.42 (s, 1H, furan H₃), 4.52 (s, 2H, CH₂-furan), 4.30 (s, 2H, CH₂-pyrazole), 3.72 (s, 3H, N-CH₃), 1.55–1.48 (m, 1H, cyclopropyl), 0.95–0.88 (m, 4H, cyclopropyl CH₂).
HRMS (ESI) : m/z [M+H]⁺ calcd for C₂₂H₂₃N₄O₄: 407.1712; found: 407.1709.

Q & A

Q. What are the key steps and reagents involved in synthesizing this compound?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the pyrazole core via cyclization of hydrazine derivatives with diketones or esters under basic conditions (e.g., sodium methoxide).
  • Step 2 : Alkylation or acylation reactions to introduce the furan-2-ylmethyl and benzo[d]oxazol-2-one moieties. Chloroacetyl chloride or similar acylating agents are often used .
  • Step 3 : Purification via recrystallization (e.g., pet-ether) or column chromatography. Key reagents include triethylamine for pH control, thionyl chloride for chlorination, and Pd catalysts for cross-coupling reactions .

Q. How is the compound characterized for structural confirmation?

Standard analytical techniques include:

  • 1H/13C NMR : To verify proton environments and carbon frameworks.
  • IR Spectroscopy : Confirms functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • HPLC : Assesses purity (>95% required for biological assays) .
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for exact mass) .

Q. What preliminary biological assays are recommended for initial screening?

  • In vitro enzyme inhibition assays : Test against kinases or proteases due to heterocyclic motifs.
  • Anti-inflammatory models : Measure TNF-α or IL-6 suppression in LPS-induced macrophages .
  • Antimicrobial screens : Use standard MIC assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up?

  • Reaction condition tuning : Adjust temperature (e.g., reflux vs. room temperature) and solvent polarity (DMF for polar intermediates).
  • Catalyst screening : Pd-based catalysts for cross-coupling steps (e.g., Suzuki-Miyaura) .
  • Byproduct mitigation : Use scavengers (e.g., polymer-supported reagents) to improve purity . Contradictions in yield reports (e.g., 60–85% in similar syntheses) may arise from solvent choice or catalyst loading .

Q. What computational methods predict biological targets or binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR kinases) .
  • PASS Online : Predicts potential activities (e.g., antibacterial vs. anticancer) based on structural fingerprints .
  • MD simulations : Assess binding stability (e.g., 100-ns trajectories in GROMACS) .

Q. How to resolve contradictions in biological activity data?

  • Dose-response curves : Confirm EC50/IC50 values across multiple assays (e.g., TNF-α suppression vs. cytotoxicity).
  • Metabolic stability tests : Use liver microsomes to rule out false positives from metabolite interference .
  • Target validation : CRISPR-Cas9 knockout models to confirm mechanism .

Q. What strategies guide structure-activity relationship (SAR) studies?

  • Fragment replacement : Swap furan with thiophene or pyridine to assess electronic effects .
  • Bioisosteric substitutions : Replace benzo[d]oxazol-2-one with quinazolinone to modulate solubility .
  • Pharmacophore mapping : Identify critical H-bond donors/acceptors using MOE or Discovery Studio .

Key Considerations for Methodological Rigor

  • Reproducibility : Document reaction conditions (e.g., inert atmosphere, drying time) to minimize variability .
  • Data validation : Use orthogonal techniques (e.g., NMR + HPLC) for purity assessment .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies if extrapolating to animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.